1-Methyl-2-indolinone (CAS 61-70-1) is a core heterocyclic building block widely utilized in the synthesis of pharmaceutical intermediates, kinase inhibitors, and spirooxindole libraries. From a procurement and process chemistry perspective, the critical feature of this compound is the permanent blockage of the nitrogen atom by a methyl group. This structural modification fundamentally alters its physical and chemical properties compared to the unmethylated baseline, eliminating intermolecular N-H hydrogen bonding and restricting electrophilic attack exclusively to the C3 position or the aromatic ring. These attributes make it a preferred starting material for complex multi-step syntheses where strict regiocontrol, high aprotic solvent solubility, and the avoidance of protection-deprotection steps are paramount for cost-effective scale-up .
Substituting 1-Methyl-2-indolinone with standard 2-indolinone (oxindole) introduces severe process inefficiencies during downstream functionalization. Because the N-H proton in standard oxindole is acidic, base-mediated reactions intended for the C3 position frequently result in competitive N-alkylation or N-acylation, yielding complex mixtures that require resource-intensive chromatographic separation. Furthermore, the strong intermolecular hydrogen bonding in unmethylated oxindole significantly raises its melting point and reduces its solubility in standard organic solvents, complicating high-concentration batch processing and continuous flow applications. Procuring the N-methylated compound directly bypasses the need for transient protection-deprotection sequences, directly improving overall synthetic yield and reducing reagent overhead [1].
During the synthesis of C3-substituted derivatives, the presence of the N-methyl group strictly dictates the regiochemical outcome. When subjected to base-mediated alkylation, 1-Methyl-2-indolinone exclusively yields C3-alkylated products because the nitrogen position is permanently blocked. In contrast, the unmethylated comparator, 2-indolinone, undergoes competitive deprotonation at the nitrogen atom, typically resulting in a difficult-to-separate mixture of N-alkylated, C3-alkylated, and dialkylated byproducts. This strict C3-selectivity eliminates the need for orthogonal protecting group strategies, directly lowering the cost of goods in multi-step syntheses [1].
| Evidence Dimension | Alkylation Regioselectivity |
| Target Compound Data | 100% C3-selectivity (no N-alkylation possible) |
| Comparator Or Baseline | 2-Indolinone (yields mixed N- and C3-alkylated products under standard basic conditions) |
| Quantified Difference | Complete elimination of N-alkylation byproducts |
| Conditions | Base-mediated electrophilic substitution (e.g., NaH/alkyl halide) |
Eliminating N-alkylation side reactions removes the need for costly protection/deprotection steps, significantly improving the atom economy and yield of pharmaceutical intermediates.
The N-methylation of the oxindole core fundamentally disrupts the intermolecular hydrogen bonding network present in the parent compound. As a result, 1-Methyl-2-indolinone exhibits a significantly lower melting point of 85-88 °C, compared to 123-127 °C for 2-indolinone. This reduction in lattice energy translates directly to enhanced solubility in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. This thermal and solubility profile facilitates easier handling and enables higher molarity reactions in industrial settings, reducing solvent waste .
| Evidence Dimension | Melting Point |
| Target Compound Data | 85-88 °C |
| Comparator Or Baseline | 2-Indolinone (123-127 °C) |
| Quantified Difference | ~38 °C reduction in melting point |
| Conditions | Standard atmospheric pressure |
Lower melting points and enhanced solubility in aprotic solvents allow for higher-concentration processing, which is critical for scaling up batch or continuous flow syntheses.
1-Methyl-2-indolinone serves as a highly efficient carbon nucleophile in Knoevenagel condensations with aldehydes to form 3-alkylidene oxindoles. Because the N-methyl group locks the molecule in the lactam form, it prevents lactam-lactim tautomerization that can complicate the reactivity of unmethylated oxindoles. This structural rigidification ensures consistent reaction kinetics and higher yields of the desired C3-condensed products, which are critical precursors for spiro-fused heterocycles and kinase inhibitors [1].
| Evidence Dimension | Tautomeric Stability |
| Target Compound Data | Locked in lactam form (no lactim tautomerization) |
| Comparator Or Baseline | 2-Indolinone (capable of lactam-lactim tautomerization) |
| Quantified Difference | Complete suppression of lactim-related side reactivity |
| Conditions | Base-catalyzed condensation with aldehydes |
Predictable reaction kinetics and higher yields in condensation reactions streamline the procurement of building blocks for complex multi-component drug discovery libraries.
Due to its strict C3-selectivity and locked lactam structure, 1-Methyl-2-indolinone is the ideal starting material for multi-component reactions, such as 1,3-dipolar cycloadditions, used to construct spirooxindole libraries. Procuring this specific compound ensures that library generation is not bottlenecked by N-alkylation side reactions, allowing for high-throughput synthesis of structurally diverse medicinal chemistry assets [1].
The compound is highly valued in the development of targeted therapeutics, particularly tyrosine kinase inhibitors analogous to sunitinib. Its enhanced solubility and efficient participation in Knoevenagel condensations allow process chemists to reliably scale up the synthesis of 3-alkylidene-1-methyl-2-indolinone intermediates without the overhead of transient nitrogen protection [2].
The disrupted hydrogen bonding network and resulting lower melting point (85-88 °C) make 1-Methyl-2-indolinone highly soluble in aprotic solvents. This physical profile makes it a superior choice over unmethylated oxindole for continuous flow manufacturing, where high substrate concentrations must be maintained to prevent reactor clogging and maximize throughput [3].
Irritant